molecular formula C8H5F5O B1411627 2,6-Difluoro-4-(trifluoromethoxy)toluene CAS No. 1803828-47-8

2,6-Difluoro-4-(trifluoromethoxy)toluene

Cat. No.: B1411627
CAS No.: 1803828-47-8
M. Wt: 212.12 g/mol
InChI Key: RURLXQJDXDKUNU-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethoxy)toluene is an organic compound with the molecular formula C8H5F5O It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethoxy group at the 4 position, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a toluene derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure selective substitution.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, methylation, and introduction of the trifluoromethoxy group using reagents such as trifluoromethyl ethers and fluorinating agents. The reaction conditions are optimized to achieve high yields and purity, often involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-(trifluoromethoxy)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form partially or fully hydrogenated products.

    Coupling Reactions: It is a suitable substrate for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various fluorinating agents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted toluenes with different functional groups.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Hydrogenated toluenes.

    Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethoxy)toluene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including as enzyme inhibitors or pharmaceutical intermediates.

    Material Science: It is explored for its potential use in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(trifluoromethoxy)toluene exerts its effects is primarily through its interactions with other molecules in chemical reactions. The electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to achieve selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    4-(Trifluoromethoxy)toluene: Lacks the additional fluorine atoms at the 2 and 6 positions, resulting in different reactivity and applications.

    2,6-Difluorotoluene: Lacks the trifluoromethoxy group, affecting its electronic properties and reactivity.

    2,6-Difluoro-4-methoxytoluene: Similar structure but with a methoxy group instead of a trifluoromethoxy group, leading to different chemical behavior.

Uniqueness: 2,6-Difluoro-4-(trifluoromethoxy)toluene is unique due to the combination of electron-withdrawing fluorine atoms and the trifluoromethoxy group, which significantly alters its electronic properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-6(9)2-5(3-7(4)10)14-8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURLXQJDXDKUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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